Cas no 1368973-23-2 (3-(2,4-dimethylphenyl)methylpiperidin-3-ol)

3-(2,4-ジメチルフェニル)メチルピペリジン-3-オールは、ピペリジン骨格に2,4-ジメチルフェニル基が結合した特異な構造を持つ有機化合物です。この化合物の特徴は、立体障害を有する芳香環と水酸基の配置により、高い立体選択性と反応性を示す点にあります。特に医薬品中間体としての応用が期待され、創薬研究において標的分子の構造修飾に有用です。水酸基の存在により、さらなる誘導体化が可能であり、溶解性や生物学的活性の調整が容易に行えます。また、芳香環の置換パターンが電子密度に影響を与えるため、金属触媒反応における配位子としての利用も検討されています。

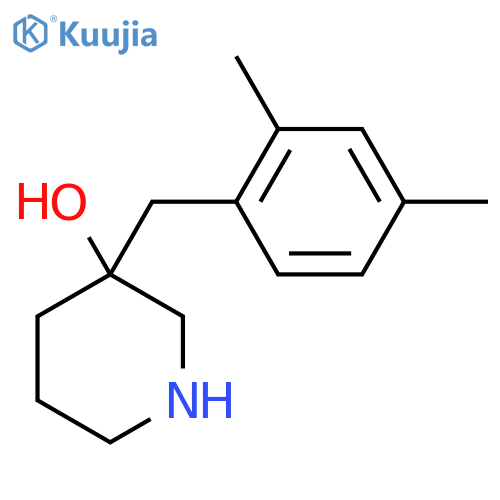

1368973-23-2 structure

商品名:3-(2,4-dimethylphenyl)methylpiperidin-3-ol

3-(2,4-dimethylphenyl)methylpiperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethylphenyl)methylpiperidin-3-ol

- 1368973-23-2

- EN300-1837053

- 3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol

-

- インチ: 1S/C14H21NO/c1-11-4-5-13(12(2)8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3

- InChIKey: WLFWHDUTNGBANH-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2C=CC(C)=CC=2C)CNCCC1

計算された属性

- せいみつぶんしりょう: 219.162314293g/mol

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(2,4-dimethylphenyl)methylpiperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837053-0.25g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-0.05g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-5.0g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1837053-5g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-0.1g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-0.5g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-2.5g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-10g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-1g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1837053-10.0g |

3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

1368973-23-2 | 10g |

$4236.0 | 2023-06-02 |

3-(2,4-dimethylphenyl)methylpiperidin-3-ol 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1368973-23-2 (3-(2,4-dimethylphenyl)methylpiperidin-3-ol) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬